molecular formula C22H25ClO7 B3433122 Ertugliflozin CAS No. 1431329-06-4

Ertugliflozin

Cat. No.: B3433122
CAS No.: 1431329-06-4
M. Wt: 436.9 g/mol
InChI Key: MCIACXAZCBVDEE-CUUWFGFTSA-N
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Description

Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes .

Mechanism of Action

Target of Action

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal convoluted tubules in the kidneys and is responsible for the reabsorption of about 90% of glucose from renal tubules .

Mode of Action

This compound works by blocking the reabsorption of glucose from the glomerulus in the kidneys . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to the excretion of glucose in the urine . This results in a reduction of blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels . This can help improve glycemic control in patients with type 2 diabetes mellitus .

Result of Action

The primary molecular effect of this compound is the inhibition of SGLT2 , leading to increased urinary glucose excretion . At the cellular level, this results in a decrease in the reabsorption of glucose in the kidneys . Clinically, this compound has been shown to effectively reduce glycated hemoglobin levels and provide extra clinical benefits including body weight and fasting plasma glucose .

Action Environment

Environmental factors such as diet and the presence of other medications can influence the action of this compound. For instance, the administration of this compound with food resulted in no meaningful effect on this compound area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .

Biochemical Analysis

Biochemical Properties

Ertugliflozin interacts with the SGLT2 protein, which is a key player in glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound reduces reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . The main enzyme responsible for the major glucuronidation pathway of this compound is the uridine 5’-diphospho-glucuronosyltransferase (UGT) isozyme UGT1A9 (81%), with a lesser contribution from UGT2B4/2B7 (19%), leading to two pharmacologically inactive glucuronide metabolites .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in cells of the renal proximal tubules where SGLT2 proteins are predominantly located . By inhibiting SGLT2, this compound affects cellular glucose uptake, leading to increased urinary glucose excretion and reduced plasma glucose levels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are heavily dependent on glucose for energy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to SGLT2 proteins in the renal proximal tubules . This binding inhibits the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and decreased blood glucose levels . This mechanism does not involve direct enzyme inhibition or activation, but rather the blocking of a transporter protein .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a rapid onset of action, with peak plasma concentrations occurring at 1 hour (fasted) and 2 hours (fed) post-dose . The terminal phase half-life ranged from 11 to 18 hours and steady-state concentrations were achieved by 6 days after initiating once-daily dosing . Over time, this compound maintains its efficacy in reducing blood glucose levels, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown anti-inflammatory effects . The effects of this compound can vary with different dosages, and high doses may lead to adverse effects

Metabolic Pathways

This compound is metabolized mainly by glucuronidation to form two pharmacologically inactive glucuronides . This process is mediated by UGT1A9 and UGT2B7 . About 12% of the drug undergoes CYP-mediated oxidative metabolism . Several metabolites have been found in plasma, feces, and urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with SGLT2 proteins . The inhibition of SGLT2 proteins affects the distribution of glucose within cells, particularly in the renal proximal tubules .

Subcellular Localization

This compound primarily localizes to the renal proximal tubules where SGLT2 proteins are predominantly located . The subcellular localization of this compound is largely determined by the distribution of SGLT2 proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of a chlorophenyl derivative with an ethoxybenzyl compound in the presence of a base. This is followed by a series of reactions including hydroxylation and cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Ertugliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacokinetic properties .

Scientific Research Applications

Ertugliflozin has a wide range of scientific research applications:

Comparison with Similar Compounds

Ertugliflozin stands out due to its high efficacy and safety, making it a valuable option for the treatment of type 2 diabetes mellitus.

Properties

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153120
Record name PF-04971729
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Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Ertugliflozin
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Mechanism of Action

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion.
Record name Ertugliflozin
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CAS No.

1210344-57-2, 1431329-06-4, 1210344-83-4
Record name Ertugliflozin
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Record name Ertugliflozin
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Record name 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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